6-Amino-7-hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family, characterized by a benzofuran ring structure with amino and hydroxy functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. It is classified as a derivative of benzofuran, which is known for its diverse biological activities.
The compound can be synthesized through various chemical methods, and it is commercially available from chemical suppliers. Its unique structure makes it a subject of interest in both academic and industrial research settings.
6-Amino-7-hydroxybenzofuran-2-carboxylic acid falls under the category of organic acids and derivatives, specifically classified as a hydroxy carboxylic acid due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups. Its IUPAC name reflects its structural features, emphasizing the positions of the amino and hydroxy groups on the benzofuran framework.
The synthesis of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid typically involves several steps:
The reaction conditions typically include heating under reflux and careful control of temperature and pH to optimize yield and purity. The process may require purification steps such as recrystallization or chromatography to isolate the desired product effectively.
The molecular formula for 6-Amino-7-hydroxybenzofuran-2-carboxylic acid is , with a molecular weight of approximately . The structural representation can be described as follows:
| Property | Value |
|---|---|
| CAS Number | 258828-57-8 |
| IUPAC Name | 6-amino-7-hydroxy-1-benzofuran-2-carboxylic acid |
| InChI | InChI=1S/C9H7NO4/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3,11H,10H2,(H,12,13) |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(O2)C(=O)O)O)N |
6-Amino-7-hydroxybenzofuran-2-carboxylic acid can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and halogens for substitution reactions. The outcomes depend on the specific conditions employed during the reactions.
The mechanism of action for 6-Amino-7-hydroxybenzofuran-2-carboxylic acid involves its interaction with various molecular targets within biological systems:
6-Amino-7-hydroxybenzofuran-2-carboxylic acid exhibits several notable physical properties:
The compound's chemical properties include:
6-Amino-7-hydroxybenzofuran-2-carboxylic acid has diverse applications in scientific research:
This compound represents a significant area of interest due to its structural complexity and potential biological activities, making it valuable in both academic research and industrial applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: